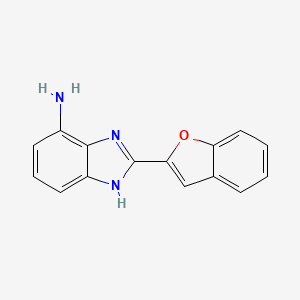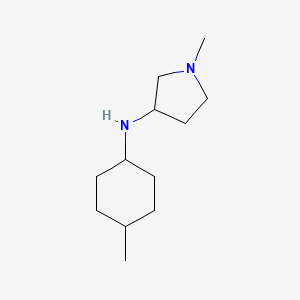
1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets . This compound, with the molecular formula C12H24N2, has a unique structure that combines a pyrrolidine ring with a cyclohexyl group, making it an interesting subject for scientific research .
Méthodes De Préparation
The synthesis of 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with 4-methylcyclohexylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method often involves the use of automated systems to control reaction parameters and ensure high yields .
Analyse Des Réactions Chimiques
1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of these targets, where it can modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
The exact pathways involved depend on the specific biological target and the context in which the compound is used. For example, in the case of antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial growth .
Comparaison Avec Des Composés Similaires
1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the cyclohexyl group, is a simpler structure with different biological activities.
N-Methylpyrrolidine: This compound has a similar structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylamine: This compound contains the cyclohexyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the cyclohexyl group, which imparts unique chemical and biological properties that are not observed in the individual components .
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-11(6-4-10)13-12-7-8-14(2)9-12/h10-13H,3-9H2,1-2H3 |
Clé InChI |
PJEUUVHFKNESOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC2CCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


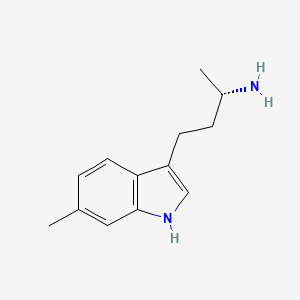
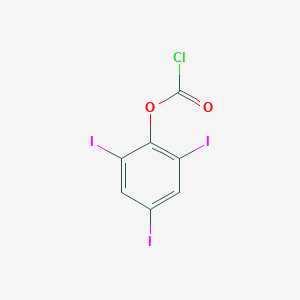
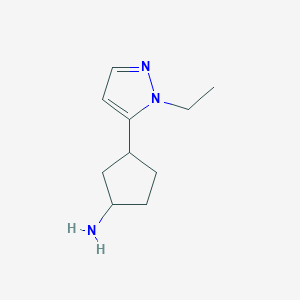
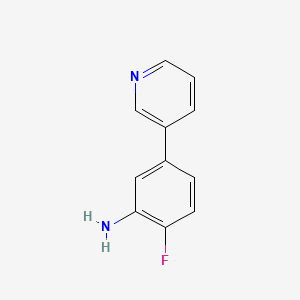
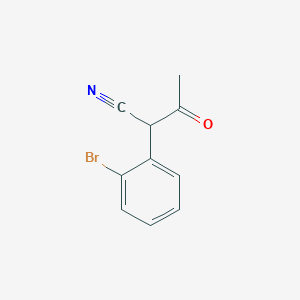
![N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13238197.png)
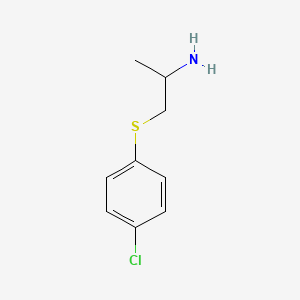
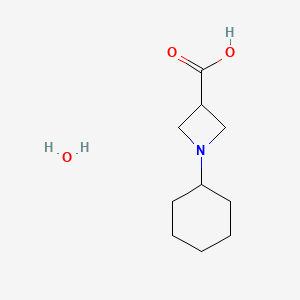
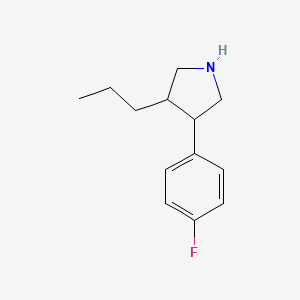


![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)

